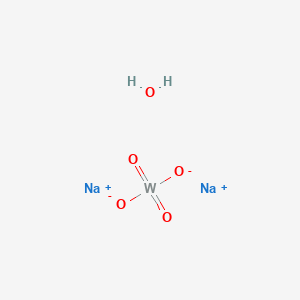

Sodium tungstate hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

H2Na2O5W |

|---|---|

Molecular Weight |

311.83 g/mol |

IUPAC Name |

disodium;dioxido(dioxo)tungsten;hydrate |

InChI |

InChI=1S/2Na.H2O.4O.W/h;;1H2;;;;;/q2*+1;;;;2*-1; |

InChI Key |

RGHOBBPAXXEPOP-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][W](=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium Tungstate Hydrate

Extraction and Purification Processes

The conversion of tungsten ores into pure tungsten products involves a multi-step process where the formation and subsequent purification of a sodium tungstate (B81510) solution is a key phase. mdpi.com

Extraction: The initial step is the extraction of tungsten from the ore concentrate. As described previously, high-grade wolframite (B13744602) or scheelite concentrates are decomposed using hydrometallurgical processes, such as leaching with sodium hydroxide (B78521) or sodium carbonate, to produce a crude sodium tungstate solution. preprints.orgmdpi.com

An alternative for lower-grade or complex ores is a pyrometallurgical approach. preprints.orgmdpi.com In this method, the ore is smelted at high temperatures (1050–1300 °C) with fluxes like sodium carbonate and silica. preprints.orgmdpi.com This process also yields sodium tungstate, which is then recovered by leaching the resulting slag with water. preprints.org

Purification: The crude sodium tungstate solution produced from these extraction methods contains numerous impurities from the original ore, such as molybdenum, arsenic, phosphorus, and silicon. tungsten-powder.com These impurities must be removed as they can negatively impact the quality of the final tungsten product. tungsten-powder.com

The purification process is often multi-staged:

Chemical Precipitation: The pH of the solution is adjusted, and precipitating agents may be added to remove specific impurities. For example, adding a magnesium salt can help precipitate silica. tungsten-powder.com Other methods involve vulcanizing the solution to form thiomolybdates, which can then be precipitated. tungsten-powder.com

Solvent Extraction or Ion Exchange: The purified sodium tungstate solution undergoes solvent extraction or ion exchange. machinemfg.com This is a crucial step that separates the tungstate from remaining impurities and converts it into a highly purified ammonium (B1175870) tungstate solution. machinemfg.compreprints.org

Crystallization of APT: The purified ammonium tungstate solution is then evaporated and crystallized to produce high-purity ammonium paratungstate (APT). machinemfg.compreprints.org APT is a stable, solid compound that serves as the direct precursor for producing tungsten oxides and, subsequently, tungsten metal powder. preprints.org

| Stage | Process | Description | Input | Output |

| Extraction | Hydrometallurgy / Pyrometallurgy | Tungsten ore is decomposed to make the tungsten soluble. | Tungsten Ore (Wolframite, Scheelite) | Crude Sodium Tungstate Solution |

| Purification | Chemical Precipitation | Impurities like silicon, arsenic, and phosphorus are removed from the solution. tungsten-powder.com | Crude Sodium Tungstate Solution | Purified Sodium Tungstate Solution |

| Conversion | Solvent Extraction / Ion Exchange | The tungstate is transferred to a new solution phase, leaving further impurities behind and converting the salt form. machinemfg.compreprints.org | Purified Sodium Tungstate Solution | Ammonium Tungstate Solution |

| Crystallization | Evaporation / pH Adjustment | The final high-purity intermediate is crystallized from the solution. machinemfg.compreprints.org | Ammonium Tungstate Solution | Ammonium Paratungstate (APT) |

Crystallographic Analysis and Structural Characterization of Sodium Tungstate Hydrate Systems

Phase Transformations and Thermal Behavior

The thermal stability and phase transformations of sodium tungstate (B81510) dihydrate are critical aspects of its material profile, dictating its behavior under varying temperature conditions.

Temperature-Induced Solid-State Phase Transformation Studies

High-temperature Raman spectroscopy has been employed to investigate the temperature-induced solid-state phase transformations of sodium tungstate dihydrate crystals. researchgate.net Research indicates that the thermal decomposition process for Na₂WO₄·2H₂O primarily occurs within the temperature range of 348 K to 383 K (75 °C to 110 °C). researchgate.net During this process, the crystal structure undergoes a significant transformation from an orthorhombic to a cubic symmetry. researchgate.net Further studies on the anhydrous form of sodium tungstate (Na₂WO₄) have identified additional phase transitions at much higher temperatures. For instance, a phase transition is reported to occur at approximately 560 °C (833 K). researchgate.net Other investigations have noted multiple phase changes for Na₂WO₄ in the range of 510-670°C. researchgate.net

Dehydration Dynamics

The dehydration of sodium tungstate dihydrate is a key thermal event. When heated, it loses its water of crystallization to form the anhydrous salt. tungsten-powder.comtungsten-powder.com This process is generally observed to happen at 100 °C. tungsten-powder.comtungsten-powder.commerckmillipore.com Thermal analysis techniques, such as thermogravimetry (TG-DTG), have shown that the dehydration of Na₂WO₄·2H₂O occurs in a single thermal step. ctia.com.cnysxbcn.com Kinetic studies of this non-isothermal process have been conducted to determine the reaction mechanism and activation energy. ctia.com.cnysxbcn.com The mass loss associated with the removal of the two water molecules is calculated to be approximately 10.92%. ysxbcn.com In dry air, the dihydrate is also known to effloresce, meaning it can lose its water of hydration at room temperature. tungsten-powder.comctia.com.cn

Crystalline Structure Determination

The precise arrangement of atoms in the sodium tungstate dihydrate crystal has been elucidated through various diffraction techniques, providing a detailed picture of its solid-state architecture.

X-ray Diffraction (XRD) and Neutron Powder Diffraction Studies

Both X-ray diffraction (XRD) and neutron powder diffraction have been instrumental in determining the crystal structure of sodium tungstate dihydrate. researchgate.netysxbcn.comiucr.orgresearchgate.net While XRD is a common technique, the presence of the heavy tungsten (W) atom poses challenges for accurately locating the lighter oxygen (O) and hydrogen (H) atoms. nih.govnih.govresearchgate.net Neutron powder diffraction overcomes this limitation because neutron scattering lengths are not dependent on atomic number in the same way as X-ray scattering factors. nih.govnih.gov This results in a much higher precision for determining the positions of light atoms like oxygen and deuterium (B1214612) (in deuterated samples), allowing for a more complete and accurate structural model. iucr.orgnih.govresearchgate.net Time-of-flight neutron powder diffraction, in particular, has provided high-resolution data enabling precise refinement of all structural parameters. iucr.orgnih.govresearchgate.net

Orthorhombic Crystal System Characterization (e.g., Pbca Space Group)

It is well-established that sodium tungstate dihydrate crystallizes in the orthorhombic crystal system. researchgate.nettungsten-powder.comiucr.orgresearchgate.net The specific space group has been identified as Pbca. researchgate.netiucr.orgresearchgate.net In this system, the three lattice vectors are mutually orthogonal, but have unequal lengths. wikipedia.org All atoms within the Na₂WO₄·2H₂O structure occupy general positions (Wyckoff site 8c). iucr.orgresearchgate.net The structure consists of layers of edge- and corner-sharing NaO₅ and NaO₆ polyhedra parallel to the (010) plane, which are interleaved with planes of WO₄ tetrahedra. iucr.orgnih.govbbk.ac.uk

A redetermination of the crystal structure using single-crystal X-ray diffraction provided the following detailed parameters at a temperature of 291 K:

| Crystal Data | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 8.4797 (5) Å |

| b | 10.5930 (5) Å |

| c | 13.8527 (10) Å |

| V | 1244.33 (13) ų |

| Z | 8 |

| Dₓ | 3.522 Mg m⁻³ |

| Data from Farrugia, L. J. (2007). Acta Crystallographica Section E, E63, i142. researchgate.net |

Rietveld Analysis of Hexagonal Tungsten Bronze Structures (NaₓWO₃₊ₓ/₂·yH₂O)

The structural elucidation of hexagonal tungsten bronze (HTB) systems of sodium tungstate hydrate (B1144303) (NaₓWO₃₊ₓ/₂·yH₂O) has been effectively achieved through Rietveld analysis of powder neutron and X-ray diffraction data. This powerful analytical technique allows for the detailed refinement of crystal structures, providing insights into lattice parameters, atomic positions, and site occupancies.

Research has shown that hydrated and deuterated samples of NaₓWO₃₊ₓ/₂·yH₂O, with approximate stoichiometry of x ≈ 0.17 and y ≈ 0.23, crystallize in the hexagonal P6/mmm space group. researchgate.netresearchgate.net This structure is a derivative of the classic hexagonal tungsten bronze structure. A key distinguishing feature is the presence of sodium ions and additional oxygen atoms, some in the form of water molecules, located within the hexagonal tunnels of the WO₃ framework. researchgate.netresearchgate.net

In one specific analysis of hydrothermally synthesized single-crystalline sodium tungsten bronze nanorods, Rietveld refinement confirmed a hexagonal structure with the space group P6/mmm. The determined unit cell parameters were a = 7.3166(8) Å and c = 3.8990(8) Å. researchgate.netresearchgate.net The chemical composition was identified as Na₀.₁₈WO₃.₀₉·0.5H₂O. researchgate.net This stoichiometry indicates the presence of sodium ions and water molecules within the tunnels of the bronze structure. researchgate.net The analysis further revealed that the sodium atoms are situated in the hexagonal window, while the oxygen atoms from the water molecules are disordered along the z-axis within the hexagonal cavity. researchgate.netresearchgate.net

The refinement of such structures is crucial for understanding the influence of the guest species (sodium ions and water molecules) on the stability and properties of the hexagonal tungsten bronze framework. The precise locations of these species within the tunnels can impact the electronic and ionic conductivity of the material.

Table 1: Crystallographic Data from Rietveld Analysis of Hexagonal Sodium Tungsten Bronze

| Parameter | Value |

| Compound | NaₓWO₃₊ₓ/₂·yH₂O |

| Stoichiometry | Na₀.₁₈WO₃.₀₉·0.5H₂O researchgate.net |

| Crystal System | Hexagonal researchgate.netresearchgate.net |

| Space Group | P6/mmm researchgate.netresearchgate.net |

| a (Å) | 7.3166(8) researchgate.netresearchgate.net |

| c (Å) | 3.8990(8) researchgate.netresearchgate.net |

Morphological Characterization of Derived Nanostructures

The morphology of nanostructures derived from sodium tungstate hydrate is a critical factor influencing their physical and chemical properties. Electron microscopy techniques are paramount in visualizing and characterizing these nanoscale features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely employed to investigate the surface morphology and dimensions of nanostructures synthesized from sodium tungstate precursors. These studies have revealed a variety of morphologies that can be controlled by adjusting synthesis parameters such as temperature, time, and the use of structure-directing agents. researchgate.netosti.gov

Commonly observed morphologies include:

Nanorods: Hydrothermal synthesis methods have been shown to produce well-defined nanorods. researchgate.netosti.govresearchgate.net In some studies, the lengths of these nanorods were found to vary significantly, from approximately 400 nm to 6 µm, while their diameters showed less variation, typically in the range of 200 to 270 nm. researchgate.net

Nanofibers: Under different synthesis conditions, particularly through a facile hydrothermal route in the presence of sulfate (B86663), the formation of nanofibers has been reported. These nanofibers exhibit a high degree of homogeneity with diameters in the range of 200–300 nm and lengths of 15–20 μm. researchgate.net

Nanobundles and Nanowhiskers: The self-assembly of nanorods into larger structures like nanobundles is also a noted phenomenon. researchgate.netosti.gov Additionally, the formation of nanowhiskers with widths of 70–300 nm and lengths of 1–10 µm has been observed. researchgate.net

The ability to control these morphologies is crucial for tailoring the material's properties for specific applications, such as catalysis and electronics, where surface area and aspect ratio play significant roles.

Table 2: Dimensions of Sodium Tungstate-Derived Nanostructures Observed by SEM

| Nanostructure | Synthesis Method | Diameter/Width | Length |

| Nanorods | Hydrothermal researchgate.net | 200 - 270 nm | 400 nm - 6 µm |

| Nanofibers | Hydrothermal with sulfate researchgate.net | 200 - 300 nm | 15 - 20 µm |

| Nanowhiskers | Hydrothermal researchgate.net | 70 - 300 nm | 1 - 10 µm |

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal structure of the nanostructures, while Selected Area Electron Diffraction (SAED) is used to determine their crystallographic properties. osti.govnih.gov

TEM investigations of sodium tungstate-derived nanostructures confirm the morphologies observed by SEM, such as nanorods and nanofibers, and provide more detailed information about their crystallinity and potential defects. researchgate.net For instance, TEM images can reveal the uniform thickness and solid nature of individual nanorods.

SAED patterns are instrumental in confirming the crystalline nature of the synthesized materials. osti.gov For hexagonal sodium tungstate nanorods, SAED patterns have confirmed their single-crystal nature and hexagonal structure. researchgate.net The diffraction spots in the SAED patterns can be indexed to the hexagonal P6/mmm space group, which is consistent with the results from Rietveld analysis. researchgate.netresearchgate.net Furthermore, SAED has been used to determine the growth direction of these nanostructures, with studies indicating that the nanorods typically elongate along the researchgate.net direction. researchgate.net

For nanocrystalline aggregates, SAED patterns exhibit Debye rings instead of distinct spots. nih.gov This is indicative of a polycrystalline material, where the individual crystallites are randomly oriented. nih.gov The analysis of these rings can still provide information about the crystal structure present in the aggregates.

Particle Size Distribution Analysis

The analysis of particle size distribution is essential for understanding the uniformity of the synthesized nanostructures, which can significantly impact their collective properties. This analysis is often performed by statistically evaluating a large number of particles from TEM or SEM images.

For instance, in the case of sodium tungstate samples prepared via a solid-state reaction and subsequent processing in deionized water, TEM analysis coupled with a size distribution histogram revealed a uniform structure. nih.gov In one particular study, the average particle diameter was found to be approximately 600 nm. nih.gov

The particle size distribution can be influenced by various synthesis parameters. For example, in the hydrothermal synthesis of sodium tungstate nanostructures, controlling factors such as reaction time and temperature plays a crucial role in achieving a uniform particle size distribution. researchgate.net A narrow particle size distribution is often desirable as it leads to more predictable and reproducible material properties. The histogram generated from image analysis provides a visual representation of the size distribution, showing the frequency of particles within different size ranges.

Catalytic Applications and Mechanistic Studies in Organic and Inorganic Synthesis

Oxidation Reactions Catalyzed by Sodium Tungstate (B81510) Hydrate (B1144303)

Sodium tungstate hydrate, in combination with hydrogen peroxide, has proven to be a valuable catalytic system for the oxidation of a variety of organic functional groups. wikipedia.org The generation of water as the primary byproduct makes these processes environmentally benign, aligning with the principles of green chemistry. sbq.org.br The following subsections will detail the application of this catalytic system in the oxidation of olefins, alcohols, amines, organosulfur compounds, the cleavage of double bonds, and the halogenation of aromatic compounds.

The epoxidation of carbon-carbon double bonds is a fundamental transformation in organic synthesis, and this compound has been historically significant in this area. The pioneering work of Payne and Williams first described the use of sodium tungstate dihydrate for the epoxidation of α,β-unsaturated acids. thieme-connect.comacs.org This method was later revisited and expanded upon by others, including Sharpless. sbq.org.br

The sodium tungstate-catalyzed epoxidation of allyl alcohol to glycidol (B123203) using hydrogen peroxide has been applied industrially. sbq.org.br More advanced systems have also been developed. For instance, a clean, halide-free biphasic epoxidation method utilizes sodium tungstate dihydrate, (aminomethyl)phosphonic acid, and a phase-transfer catalyst like methyltrioctylammonium hydrogensulfate to effectively epoxidize olefins such as cyclooctene (B146475) and 1-dodecene (B91753) with high yields. sbq.org.brresearchgate.net This system is also capable of epoxidizing functionalized olefins containing ester, ether, alcohol, or α,β-enone functionalities. sbq.org.br

The epoxidation of 1,4-bis(allyloxy)butane (B73442) in the presence of sodium tungstate dihydrate and orthophosphoric acid under phase-transfer conditions with 30% hydrogen peroxide yields 1-allyloxy-4-glycidoloxybutane and 1,4-bis(glycidoloxy)butane. sbq.org.br

Table 1: Examples of this compound Catalyzed Epoxidation

| Olefinic Substrate | Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Acids | Corresponding Epoxides | Na₂WO₄·2H₂O / H₂O₂ | - | thieme-connect.comacs.org |

| Allyl Alcohol | Glycidol | Na₂WO₄·2H₂O / H₂O₂ | - | sbq.org.br |

| Cyclooctene | Cyclooctene Oxide | Na₂WO₄·2H₂O / (Aminomethyl)phosphonic acid / PTC | 98% | sbq.org.br |

This compound is an effective catalyst for the oxidation of both primary and secondary alcohols to their corresponding carbonyl compounds. thieme-connect.comwikipedia.org Secondary alcohols are readily converted into ketones in high yields (83-96%) under biphasic conditions using 30% hydrogen peroxide, sodium tungstate dihydrate, and a phase-transfer catalyst like [CH₃(n-C₈H₁₇)₃N]HSO₄. sbq.org.br This method has been successfully applied to various alkyl and aryl secondary alcohols, such as 2-octanol (B43104) and 1-phenylethanol, often under solvent-free conditions. sbq.org.br

The oxidation of primary alcohols can also be achieved using this catalytic system. The outcome of the reaction, particularly with primary benzylic alcohols, is dependent on the stoichiometry of the hydrogen peroxide used. When a limited amount of hydrogen peroxide (less than 1.5 molar equivalents) is employed, the reaction selectively yields the corresponding aldehydes. sbq.org.br However, with an excess of hydrogen peroxide, the oxidation proceeds further to produce carboxylic acids. researchgate.net

Table 2: Oxidation of Alcohols using this compound

| Substrate | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Secondary Alcohols (e.g., 2-octanol, 1-phenylethanol) | Ketones | Na₂WO₄·2H₂O / H₂O₂ / PTC | 83-96% | sbq.org.br |

| Primary Benzylic Alcohols | Aldehydes | Na₂WO₄·2H₂O / <1.5 eq. H₂O₂ | - | sbq.org.br |

The oxidation of amines to various nitrogen-containing compounds is another significant application of the sodium tungstate catalytic system. thieme-connect.com Primary amines can be oxidized to N-monoalkylhydroxylamines, which are important biologically active compounds. researchgate.net This transformation is achieved using a urea-hydrogen peroxide complex (UHP) in the presence of catalytic sodium tungstate (10 mol%). researchgate.net The method is applicable to a wide range of primary amines, including chiral benzylic amines, α-1,2-hydroxylamines, and α-amino esters, with yields ranging from 65% to 80%. researchgate.net

Secondary amines undergo oxidation with hydrogen peroxide catalyzed by sodium tungstate to furnish the corresponding nitrones. psu.edursc.orgcolab.ws This single-step synthesis is valuable as nitrones are versatile synthetic intermediates. psu.edursc.orgcolab.ws The reaction is typically carried out by treating the secondary amine with hydrogen peroxide in the presence of catalytic amounts of sodium tungstate dihydrate. iupac.orgpsu.edu Both acyclic and cyclic nitrones can be prepared in good to excellent yields. researchgate.net For the formation of cyclic nitrones, water has been found to be a particularly effective solvent. psu.edu

Table 3: this compound Catalyzed Oxidation of Amines

| Substrate | Product | Oxidant | Yield | Reference |

|---|---|---|---|---|

| Primary Amines | N-Monoalkylhydroxylamines | Urea-Hydrogen Peroxide | 65-80% | researchgate.net |

The selective oxidation of organosulfur compounds, particularly the conversion of sulfides to sulfoxides and sulfones, is a crucial transformation in organic synthesis, as sulfoxides are valuable synthetic building blocks. acs.org this compound, in conjunction with hydrogen peroxide, serves as an efficient catalytic system for this purpose. thieme-connect.com The selective oxidation of various aromatic and aliphatic sulfides to either sulfoxides or sulfones can be achieved in good to excellent yields using 30% hydrogen peroxide at room temperature. acs.orgorganic-chemistry.orgorganic-chemistry.org

A noteworthy advancement in this area is the development of a recoverable silica-based tungstate interphase catalyst. acs.org This heterogeneous catalyst allows for the selective oxidation of sulfides to sulfoxides and can be recovered and reused multiple times without a significant loss of activity, which is a key aspect of sustainable chemistry. acs.org The reaction conditions can be tuned to favor the formation of either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For instance, the use of a controlled amount of hydrogen peroxide can lead to the sulfoxide, while an excess will typically result in the sulfone. acs.orgmdpi.com

Table 4: Oxidation of Sulfides with this compound

| Substrate | Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Aromatic and Aliphatic Sulfides | Sulfoxides | Recoverable Silica-Based Tungstate / H₂O₂ | Good to Excellent | acs.orgorganic-chemistry.org |

In addition to epoxidation, this compound can catalyze the oxidative cleavage of carbon-carbon double bonds. sbq.org.brresearchgate.net This reaction is particularly useful for the synthesis of carboxylic acids. A significant industrial application is the oxidation of cyclohexene (B86901) to adipic acid, a key monomer in the production of nylon-6,6. sbq.org.br When a mixture of cyclohexene, hydrogen peroxide, sodium tungstate dihydrate, and a phase-transfer catalyst is heated, adipic acid can be obtained in high yield (93%). sbq.org.br This method is also applicable to the oxidation of other cyclic olefins, such as the conversion of cyclopentene (B43876) to glutaric acid with a 90% yield. sbq.org.br

Sodium tungstate also finds application as a catalyst in the halogenation of aromatic compounds. sbq.org.brresearchgate.net A tungstate-catalyzed, biomimetic approach for the oxidative halogenation (bromination and iodination) of (hetero)arenes has been developed. nih.gov This method operates under mild conditions, using sodium tungstate as the catalyst, sodium bromide or iodide as the halogen source, and hydrogen peroxide as the oxidant. nih.gov The reaction demonstrates broad substrate scope and tolerates a variety of functional groups. nih.gov For instance, anilines, phenols, and other electron-rich heteroaromatic compounds can be smoothly brominated in moderate to excellent yields. nih.gov The addition of acetic acid was found to be beneficial for the reaction rate. nih.gov

Table 5: Tungstate-Catalyzed Oxidative Bromination of Aromatic Compounds

| Substrate | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | Bromoaniline | Na₂WO₄ / NaBr / H₂O₂ / HOAc | Good | nih.gov |

| Phenols | Bromophenols | Na₂WO₄ / NaBr / H₂O₂ / HOAc | Moderate to Excellent | nih.gov |

Formation of Peracids in the Presence of Hydrogen Peroxide

This compound is a well-established catalyst for the in-situ generation of peracids from hydrogen peroxide. This process is foundational to many of its oxidative applications. The reaction between sodium tungstate and hydrogen peroxide leads to the formation of various active peroxotungstate species. The mechanism is understood to be first-order with respect to the substrate and the catalyst, and zero-order with respect to hydrogen peroxide, indicating that the formation of the active catalytic species is the rate-determining step.

Green Catalysis and By-product Generation

The catalytic system comprising this compound and hydrogen peroxide is often highlighted as an exemplary case of green chemistry. researchgate.netsphinxsai.com The primary reason for this designation is the benign nature of the by-products generated. In the oxidation of various organic substrates, the main by-product is water, which is environmentally harmless. chemicalbook.com This contrasts sharply with many traditional oxidation methods that employ stoichiometric amounts of heavy metal oxidants or other hazardous reagents, leading to significant waste disposal issues.

Non-Oxidative Catalysis by this compound

While renowned for its oxidative capabilities, this compound also exhibits catalytic activity in non-oxidative transformations, particularly in the synthesis of complex organic molecules like heterocyclic compounds and in multicomponent reactions.

Synthesis of Heterocyclic Compounds

Sodium tungstate dihydrate has been effectively utilized as a non-oxidative basic catalyst in the synthesis of certain heterocyclic compounds. A notable example is the synthesis of 2,4,5-triaryl-substituted imidazoles. sphinxsai.com This method provides a green and efficient protocol for the preparation of these important molecules. Although the application of this compound as a non-oxidative catalyst for the synthesis of a broad range of other heterocycles such as indazoles, pyrazoles, and pyranocoumarins is not extensively documented in the literature, its success in specific cases points to its potential in this area.

Table 1: Synthesis of 2,4,5-Triarylimidazoles using Sodium Tungstate Dihydrate

Multicomponent Reaction Catalysis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. Sodium tungstate dihydrate has proven to be an effective catalyst for such reactions.

A prime example is the one-pot, three-component synthesis of 2,4,5-triarylimidazoles, which involves the condensation of an aromatic aldehyde, benzil, and ammonium (B1175870) acetate. sphinxsai.com In this reaction, sodium tungstate acts as a simple, inexpensive, and commercially available basic catalyst. The use of ethanol (B145695) as a solvent and the short reaction times contribute to the green credentials of this protocol. This application underscores the potential of this compound to facilitate complex molecular constructions through environmentally benign MCRs.

Catalysis in Industrial Chemical Processes

The principles of green chemistry and sustainable manufacturing are increasingly driving innovation in industrial chemical production. This compound has found a significant role in the development of more environmentally friendly industrial processes.

Sustainable Adipic Acid Production Methodologies

Adipic acid is a crucial industrial chemical, primarily used in the production of nylon. The conventional manufacturing process involves the use of nitric acid for the oxidation of a cyclohexanol-cyclohexanone mixture, which generates significant amounts of nitrous oxide (N₂O), a potent greenhouse gas.

A more sustainable alternative utilizes sodium tungstate as a catalyst in conjunction with hydrogen peroxide as the oxidant for the conversion of cyclohexene or cyclohexanone (B45756) to adipic acid. researchgate.netthieme-connect.comresearchgate.net This method is considered a "green" process because it avoids the use of nitric acid and produces water as the primary by-product. researchgate.net The reaction can be carried out in the presence of a phase transfer catalyst to enhance the interaction between the aqueous and organic phases, leading to high yields and selectivities for adipic acid. thieme-connect.comresearchgate.net

Table 2: Comparison of Adipic Acid Production Methods

This sodium tungstate-catalyzed process represents a significant advancement in the sustainable production of a high-volume commodity chemical, demonstrating the potential of this catalyst to contribute to more environmentally responsible industrial practices.

Desulfurization Processes in Petrochemical Refining

Sodium tungstate serves as a crucial catalyst in the oxidative desulfurization (ODS) of liquid transportation fuels, a process designed to remove sulfur-containing compounds, particularly refractory ones like dibenzothiophene (B1670422) (DBT) and its derivatives. tandfonline.comvizagchemical.comrsc.org These sulfur compounds are converted into sulfur oxides (SOx) during combustion, which are environmental pollutants and can poison catalysts used for nitrogen oxide (NOx) reduction in vehicle exhaust systems. tandfonline.com The ODS process, facilitated by sodium tungstate, is considered a promising alternative or complement to traditional hydrodesulfurization (HDS) because it operates under milder conditions and can effectively remove sterically hindered sulfur compounds that are resistant to HDS. tandfonline.comrsc.org

The catalytic system typically involves sodium tungstate in conjunction with an oxidant, most commonly hydrogen peroxide (H₂O₂). tandfonline.comtandfonline.com The reaction is often carried out in a biphasic system (oil-polar solvent) or with the addition of a phase transfer catalyst or an acidic co-catalyst to enhance the reaction rate. tandfonline.comgoogle.com In one studied approach, a combination of sodium tungstate and sodium hydrogen sulfate (B86663) was used with 30% aqueous hydrogen peroxide to oxidize DBT in a model fuel (octane). tandfonline.com The sulfur-containing compounds are oxidized to their corresponding sulfoxides and sulfones, which have higher polarity and can be subsequently removed from the fuel phase by extraction with a polar solvent or by adsorption. tandfonline.comgoogle.com

Research has shown that reaction parameters such as temperature, reaction time, and the molar ratio of oxidant to sulfur significantly influence the efficiency of the desulfurization process. For instance, in the oxidation of DBT using the sodium tungstate/sodium hydrogen sulfate system, a removal efficiency of nearly 80% was achieved under optimized conditions. tandfonline.comtandfonline.com

Table 1: Research Findings on Oxidative Desulfurization of Dibenzothiophene (DBT) using a Sodium Tungstate Catalyst System

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst System | Sodium tungstate (Na₂WO₄) and Sodium hydrogen sulfate (NaHSO₄) | The combination demonstrated good catalytic activity for DBT removal. | tandfonline.com |

| Oxidant | 30% aqueous hydrogen peroxide (H₂O₂) | Effective in oxidizing DBT to sulfones/sulfoxides. | tandfonline.com |

| Model Fuel | DBT dissolved in octane | Used to simulate sulfur-containing petrochemicals. | tandfonline.com |

| Optimal Temperature | 40°C | A preferable reaction temperature for high removal efficiency. | tandfonline.com |

| Optimal Reaction Time | 3 hours | Determined as the preferable duration for the reaction. | tandfonline.com |

| Optimal O/S Molar Ratio | 6 | The molar ratio of oxidant (H₂O₂) to sulfur (in DBT) for best results. | tandfonline.com |

| Maximum Removal | ~80% | The highest removal percentage of DBT achieved under optimal conditions. | tandfonline.comtandfonline.com |

Electrocatalysis and Electrode Reaction Mechanisms

Sodium tungstate is a key component in electrolytes for the electrodeposition of iron-tungsten (Fe-W) alloys. mdpi.comvu.lt These alloys are gaining attention as alternatives to materials containing nickel and cobalt, which are associated with environmental and health concerns. vu.ltdntb.gov.ua The electrodeposition process is complex, involving the interplay of multiple electrode reactions and solution chemistry. Understanding the electrocatalytic role of tungstate and the mechanisms of deposition is vital for controlling the properties of the resulting alloy coatings. mdpi.com

The process occurs from aqueous solutions, often containing citrate (B86180) as a complexing agent to manage the solution chemistry of both iron and tungsten species. mdpi.comresearchgate.net The presence of sodium tungstate significantly alters the bath chemistry, leading to the formation of various mixed tungstate-citrate complexes and influencing the concentration of electrochemically active species. mdpi.com This, in turn, affects the Nernst potentials for iron and tungsten deposition, making the formation of the alloy thermodynamically possible at specific potential ranges, typically more negative than -0.82 V vs. Ag/AgCl. mdpi.comvu.ltresearchgate.net

Induced Codeposition in Iron-Tungsten Alloy Electrodeposition

The electrodeposition of Fe-W alloys is a classic example of induced codeposition. mdpi.com Tungsten cannot be deposited from aqueous solutions as a pure metal, but its deposition can be induced by the presence of an iron group metal, such as iron. mdpi.com The mechanism involves the formation of complexes or intermediates at the cathode surface that facilitate the reduction of tungstate ions, a process that does not readily occur otherwise.

The concentration of sodium tungstate in the electrolyte is a critical parameter that directly influences the composition and deposition rate of the Fe-W alloy. mdpi.com Studies using rotating disk electrodes (RDE) and electrochemical quartz crystal microbalances (EQCM) have shown that increasing the sodium tungstate concentration leads to a higher tungsten content in the deposited alloy. mdpi.comresearchgate.net For example, at a deposition potential of -1.05 V, doubling the sodium tungstate concentration from 0.2 M to 0.4 M can increase the tungsten content from approximately 16 at.% to 26 at.%. mdpi.com This increase is accompanied by a significant rise in the partial deposition currents for both tungsten and iron, suggesting an autocatalytic nature for the codeposition process. mdpi.comvu.lt

Adsorption and Nucleation Mechanisms on Electrode Surfaces

The mechanism of induced codeposition is intrinsically linked to adsorption and nucleation phenomena at the electrode surface. It is proposed that the codeposition of Fe-W alloy occurs via an autocatalytic reaction involving the formation of mixed adsorbed species or nucleation clusters containing both iron and tungsten compounds on the electrode. mdpi.comvu.ltresearchgate.net

Investigations have revealed that before the onset of metal deposition, complex adsorption processes occur. EQCM measurements have even detected a decrease in electrode mass during the initial cathodic scan, which is attributed to reactions and adsorption of intermediate species. mdpi.comvu.lt As the potential becomes more negative, a mass gain is observed, which is dependent on the sodium tungstate concentration, indicating the adsorption of layers that include reduced tungsten and iron intermediates. mdpi.com These adsorbed intermediates, likely complexes of W(II–VI) and Fe(II–III), can reach surface concentrations typical for adsorbed materials (~2 × 10⁻⁹ mol/cm²). mdpi.com The formation of these mixed adsorbed layers is believed to be the crucial step that facilitates the subsequent reduction to the metallic Fe-W alloy, driving the autocatalytic process. mdpi.com

Table 2: Effect of Sodium Tungstate Concentration on Iron-Tungsten Alloy Electrodeposition at -1.1 V

| Na₂WO₄ Concentration (M) | Tungsten Content (at.%) | Partial Current for W (mA/cm²) | Partial Current for Fe (mA/cm²) | Reference |

|---|---|---|---|---|

| 0.2 | ~27 | ~10 | ~25 | mdpi.com |

| 0.4 | ~27 | ~30 | ~75 | mdpi.com |

Note: Data extracted from graphical representations in the source material and are approximate. The data indicates that while the tungsten content in the alloy reaches a limiting value, the partial currents for both metals increase approximately threefold with a twofold increase in sodium tungstate concentration, supporting the autocatalytic mechanism. mdpi.com

Polyoxometalate Formation and Catalytic Activities

Sodium tungstate is a fundamental precursor for the synthesis of polyoxometalates (POMs), a vast class of inorganic metal-oxide clusters with diverse structures and applications. wikipedia.orgacs.org POMs are formed through a self-assembly process when aqueous solutions of simple oxometalates, like the tungstate anion (WO₄²⁻) from sodium tungstate, are acidified. wikipedia.org As the pH is lowered, the orthotungstate anions protonate and condense, eliminating water molecules to form M-O-M bridges. wikipedia.org This process leads to the formation of large, discrete polyanionic clusters, such as the Keggin or Dawson structures. rsc.orgrsc.org

These POMs are essentially soluble metal oxides and exhibit remarkable catalytic properties, particularly in oxidation reactions. acs.orgrsc.org Their catalytic activity stems from their strong Brønsted acidity and their ability to undergo reversible multi-electron redox transformations. rsc.org By incorporating different heteroatoms (e.g., P, Si, As) into the tungstate framework, the properties of the resulting heteropolyoxometalates can be finely tuned. acs.org

The catalytic activity of tungstate-based POMs has been explored in various reactions. For example, dimeric peroxotungstate species derived from tungstate are active catalysts for the epoxidation of alkenes. acs.org The Lewis acidity of the tungsten centers is a key factor; stronger Lewis acidity enhances the electrophilic transfer of oxygen from the peroxo-group to the substrate, thereby increasing catalytic activity. acs.org Furthermore, POMs can be immobilized on supports or used to stabilize metal nanoparticles, creating robust and recyclable heterogeneous catalysts with enhanced activity for processes like methanol (B129727) oxidation and oxygen reduction reactions. acs.orgrsc.org The ability to form these complex, functional clusters from a simple precursor like sodium tungstate underscores its importance in advanced materials and catalysis. rsc.orgchemrxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Sodium tungstate | Na₂WO₄ |

| Sodium tungstate dihydrate | Na₂WO₄·2H₂O |

| Dibenzothiophene | C₁₂H₈S |

| Sulfur oxides | SOx |

| Nitrogen oxides | NOx |

| Hydrogen peroxide | H₂O₂ |

| Sodium hydrogen sulfate | NaHSO₄ |

| Octane | C₈H₁₈ |

| Sulfoxides | R₂SO |

| Sulfones | R₂SO₂ |

| Iron-Tungsten Alloy | Fe-W |

| Citric Acid | C₆H₈O₇ |

| Tungstate anion | WO₄²⁻ |

| Polyoxometalate | (General) |

Advanced Materials Science and Nanotechnology Applications

Electronic Device Components

The role of sodium tungstate (B81510) hydrate (B1144303) as a precursor is fundamental in creating tungsten-based nanomaterials for a range of electronic devices. Its chemical properties allow for the controlled synthesis of nanostructures with desired morphologies and functionalities.

Sodium tungstate dihydrate is instrumental in the fabrication of gas sensors, particularly those designed for detecting volatile organic compounds. Through a facile hydrothermal method, it is used as a tungsten source to synthesize highly self-assembled tungsten oxide (WO₃) nanosheets. acs.org These nanosheets exhibit excellent gas-sensing properties, making them promising materials for the detection of ethanol (B145695) at low concentrations. acs.org The process involves dissolving sodium tungstate dihydrate in a mixture of deionized water and glycerol, followed by the addition of oleic acid and adjustment of the pH with hydrochloric acid. acs.org The resulting WO₃ nanosheets demonstrate a significant response and selectivity towards ethanol, which is attributed to the reaction of oxygen species on the surface of the nanosheets with ethanol molecules, leading to a decrease in electrical resistance. acs.org

Table 1: Hydrothermal Synthesis Parameters for WO₃ Nanosheet Gas Sensors

| Parameter | Value/Reagent |

| Tungsten Precursor | Sodium tungstate dihydrate (Na₂WO₄·2H₂O) |

| Solvent | Deionized water and Glycerol (C₃H₈O₃) |

| Soft Template | Oleic Acid (C₁₈H₃₄O₂) |

| pH Adjuster | Hydrochloric Acid (HCl) |

| Target Analyte | Ethanol |

Sodium tungstate hydrate is a key precursor in the synthesis of tungsten oxide-based films with photochromic and photocatalytic properties. The photochromic effect in tungsten oxide is due to the formation of color centers through the reduction of tungsten ions (W⁶⁺ to W⁵⁺) upon photoexcitation. neicorporation.com

In the realm of photocatalysis, sodium tungstate dihydrate is utilized in the sol-gel method to prepare films composed of sodium tetratungstate and monoclinic tungsten oxide. scispace.com These films, structured as nanospheres, have been evaluated for their photocatalytic properties. scispace.com Furthermore, sodium tungstate is a precursor in the hydrothermal synthesis of various photocatalysts, such as bismuth tungstate (Bi₂WO₆) particles, which show activity in the oxidative decomposition of organic compounds under ultraviolet light irradiation. osti.gov Research has also demonstrated the synthesis of sodium tungstate (Na₂WO₄) for the photocatalytic degradation of palm oil mill effluent, with the material exhibiting a suitable bandgap for such applications. osti.gov

Table 2: Photocatalytic Applications of this compound Derived Materials

| Derived Material | Synthesis Method | Target Application |

| Sodium tetratungstate/Tungsten oxide films | Sol-gel | General Photocatalysis |

| Bismuth tungstate (Bi₂WO₆) | Hydrothermal | Oxidative decomposition of organic compounds |

| Sodium tungstate (Na₂WO₄) | Co-precipitation | Degradation of palm oil mill effluent |

Sodium tungstate serves as a common starting material for the creation of tungsten trioxide (WO₃) films, which are the most widely studied materials for electrochromic devices like smart windows and displays. metal.comwikipedia.org The electrochromic phenomenon involves a reversible change in the optical properties of the material upon the application of a small voltage, leading to a colored or bleached state. metal.com

The synthesis of these electrochromic films often begins with an aqueous solution of sodium tungstate, which is then acidified to form tungstic acid or its hydrates. researchgate.net This precursor is then used in various deposition techniques to create the WO₃ thin films that form the active layer in electrochromic devices. metal.com The performance of these devices, including their coloration efficiency and switching speed, is highly dependent on the structure and morphology of the tungsten oxide layer, which can be controlled through the synthesis conditions. metal.com

In the field of photovoltaics, specifically dye-sensitized solar cells (DSSCs), this compound finds application as a precursor for the synthesis of photoanode materials. DSSCs are a type of solar cell that utilizes a photosensitive dye to absorb sunlight and generate electrons. The photoanode, typically made of a wide-bandgap semiconductor like tungsten trioxide (WO₃), plays a crucial role in electron transport.

Energy Storage Materials

This compound is also emerging as a valuable precursor in the development of materials for next-generation energy storage systems, particularly in the realm of sodium-ion battery technologies.

Sodium tungstate dihydrate is utilized in the hydrothermal synthesis of advanced anode materials for sodium-ion batteries (SIBs). scispace.com Specifically, it serves as the tungsten source for creating ultrathin tungsten disulfide (WS₂) nanosheets. scispace.com SIBs are considered a promising alternative to lithium-ion batteries due to the natural abundance and low cost of sodium. neicorporation.com

The synthesis process involves the reaction of sodium tungstate dihydrate with thiourea (B124793) in the presence of oxalic acid and a structuring agent. scispace.com The resulting WS₂ nanosheets, when used as an anode material, demonstrate excellent electrochemical performance, including a high charge-discharge capacity and stable cyclability. scispace.com The layered structure of WS₂ facilitates the intercalation of sodium ions, which is essential for the battery's operation. scispace.com

Table 3: Electrochemical Performance of WS₂ Nanosheet Anodes

| Parameter | Value |

| Precursor | Sodium tungstate dihydrate (Na₂WO₄·2H₂O) |

| Anode Material | Ultrathin Tungsten Disulfide (WS₂) Nanosheets |

| Charge-Discharge Capacity | 250.2 mAh g⁻¹ after 100 cycles |

| Current Density | 100 mA g⁻¹ |

Supercapacitors

This compound is a key precursor in the synthesis of tungsten-based nanostructures for high-performance supercapacitor electrodes. The compound's solubility in water makes it an ideal starting material for hydrothermal synthesis methods, a common technique for producing nano-architectured electrode materials. In this process, an aqueous solution of sodium tungstate dihydrate is treated under controlled temperature and pressure, often in the presence of directing agents, to precipitate tungsten oxides (WO₃) or tungsten sulfides (WS₂) with specific morphologies like nanorods or nanosheets. woodfireceramic.com These nanostructures possess large surface areas and tailored porosities, which are crucial for efficient charge storage in supercapacitors.

The electrochemical performance of supercapacitor electrodes derived from this compound is significantly influenced by the resulting tungsten compound's phase and morphology. For instance, tungsten disulfide (WS₂) synthesized from sodium tungstate dihydrate has demonstrated excellent electrochemical performance, including high specific capacitance and stability, making it a promising candidate for next-generation energy storage devices. woodfireceramic.com

| Electrode Material | Precursor | Synthesis Method | Specific Capacitance (F g⁻¹) | Scan Rate (mV s⁻¹) | Stability (% retention after cycles) |

|---|---|---|---|---|---|

| WS₂/RGO Composite | Sodium Tungstate Dihydrate | Hydrothermal | 350 | 2 | - |

| Bare WS₂ | Sodium Tungstate Dihydrate | Hydrothermal | 70 | - | - |

| WS₂/ZnCo₂O₄ Composite | Sodium Tungstate Dihydrate | Hydrothermal | - | - | 96.34% after 4000 cycles |

Optical Materials and Coatings

In the field of optical materials, this compound is utilized in the fabrication of thin films with specific optical properties, most notably for electrochromic applications. Electrochromic devices, often referred to as "smart windows," can change their light transmission properties when a voltage is applied. Tungsten trioxide (WO₃) is a widely researched cathodic coloration material for these devices due to its excellent coloration efficiency and cyclic stability. researchgate.net

Sodium tungstate dihydrate serves as a precursor in the electrodeposition of nanostructured amorphous WO₃ films. researchgate.net The process involves an electrodeposition bath solution containing sodium tungstate dihydrate, where the pH is carefully controlled. researchgate.net The resulting thin films exhibit tunable optical properties, and their performance is dependent on the synthesis conditions.

| Material | Precursor | Synthesis Method | Application | Key Property |

|---|---|---|---|---|

| Amorphous WO₃ Thin Film | Sodium Tungstate Dihydrate | Electrodeposition | Electrochromic Devices | Tunable Light Transmission |

| Tungsten Oxide Hydrate Film | Sodium Tungstate Dihydrate | Hydrothermal | Photocatalysis | High UV Light Absorption |

Ceramic and Glass Industry Applications (Fluxing Agents)

Sodium tungstate is employed in the ceramic and glass industries as a fluxing agent. ceramicartsnetwork.org A flux is a substance that lowers the melting point of a material, facilitating the fusion of different components at lower temperatures. ceramicartsnetwork.org In ceramic glazes and bodies, fluxes are essential for achieving vitrification within the firing range of common kilns.

Doping Strategies for Enhanced Material Properties (e.g., Cesium Doping in WO₃)

This compound is a crucial precursor in doping strategies aimed at enhancing the properties of materials, a prime example being the synthesis of cesium-doped tungsten oxide (CsₓWO₃) nanoparticles. These nanoparticles are of particular interest for their excellent near-infrared (NIR) shielding properties, making them suitable for applications such as transparent heat-shielding films for windows. digitalfire.com

The synthesis of CsₓWO₃ nanoparticles can be achieved through various methods, including hydrothermal and solvothermal routes, where sodium tungstate dihydrate often serves as the tungsten source. In these methods, a solution containing sodium tungstate and a cesium salt is subjected to high temperatures and pressures, leading to the formation of cesium tungsten bronze nanoparticles with a specific crystal structure. The doping of cesium into the tungsten oxide lattice creates free electrons, which are responsible for the strong absorption in the NIR region while maintaining high transparency in the visible light spectrum. digitalfire.com

| Doped Material | Tungsten Precursor | Dopant Source | Synthesis Method | Key Property | Application |

|---|---|---|---|---|---|

| Cs₀.₃₂WO₃ Nanoparticles | Sodium Tungstate Dihydrate | Cesium Chloride (CsCl) | Solvothermal | Excellent NIR Shielding (~99%) | Heat-Shielding Films |

| CsₓWO₃ Nanoparticles | Sodium Tungstate Dihydrate | - | Hydrothermal | Strong NIR Absorption | Transparent Conductive Coatings |

Nanocomposite Materials Integration

This compound is instrumental in the synthesis of nanocomposite materials, where it is used as a precursor to generate tungsten-based nanoparticles that are then integrated into a matrix material. This integration results in a composite material with enhanced properties that are superior to those of the individual components.

A notable example is the development of tungsten oxide/reduced graphene oxide (WO₃/rGO) nanocomposites for supercapacitor applications. In the synthesis of these composites, sodium tungstate is used to form WO₃ nanostructures in the presence of graphene oxide, which is subsequently reduced to rGO. The resulting WO₃/rGO nanocomposite thin films have exhibited significantly higher specific capacitance compared to pure WO₃, demonstrating the synergistic effect of combining the two materials. boisestate.edu

Furthermore, sodium tungstate can be used to synthesize other tungstate nanoparticles, such as silver tungstate (Ag₂WO₄), through a simple aqueous chemical route. researchgate.net These nanoparticles can then be embedded into polymer resins to create conducting nanocomposites with tailored electrical properties. researchgate.net The use of sodium tungstate as a precursor allows for the controlled synthesis of a variety of tungstate-based nanoparticles for integration into diverse nanocomposite systems. aau.dk

Environmental Remediation and Sustainable Chemistry Initiatives

Water Treatment Technologies

The compound's solubility in water and its chemical reactivity make it a valuable tool in water purification processes. wikipedia.org It can be instrumental in removing a range of harmful substances from water sources.

Pollutant and Contaminant Removal

Sodium tungstate (B81510) hydrate (B1144303) plays a role in the removal of various pollutants from water. It is particularly noted for its use in creating tungstic acid, which can form a colloidal solution effective in water treatment processes. atamanchemicals.com When combined with hydrogen peroxide, it facilitates the oxidation of certain organic compounds, such as secondary amines to nitrones, indicating its potential in breaking down organic pollutants. nih.govnih.gov Research has also explored its use in preparing tungstic oxide hydrate, which can be produced from sodium tungstate solutions and has applications in purification. google.com

Nitrate (B79036) and Phosphate (B84403) Precipitation

While direct large-scale application data for nitrate and phosphate precipitation using sodium tungstate hydrate is limited in the provided search results, the underlying chemistry suggests potential mechanisms. Tungstate ions can form insoluble salts with certain metal ions. chinatungsten.com This principle could theoretically be extended to react with other ions to form precipitates. For instance, sodium tungstate reacts with lead nitrate to produce insoluble lead tungstate, demonstrating its capability to precipitate specific cations. atamanchemicals.com Further research is needed to fully evaluate its efficacy for large-scale nitrate and phosphate removal from wastewater.

Heavy Metal Sequestration Mechanisms (Complexation, Precipitation, Adsorption)

This compound demonstrates a capacity for heavy metal sequestration through various mechanisms. Tungstate can form very stable, sparingly soluble salts with a number of metal ions, which is a form of precipitation. chinatungsten.com This is a key mechanism for removing heavy metals from aqueous solutions. The tungstate anion (WO₄²⁻) can also participate in complexation reactions. The ability of tungstate to form polyoxometalates could also play a role in sequestering heavy metal ions by incorporating them into larger, more easily removable structures. Furthermore, the adsorption of tungstate ions onto surfaces can create sites for heavy metal binding.

Table 1: Mechanisms of Heavy Metal Sequestration by this compound

| Sequestration Mechanism | Description |

| Precipitation | Formation of insoluble metal tungstate salts, effectively removing heavy metal ions from the solution. chinatungsten.com |

| Complexation | Formation of soluble or insoluble complexes between tungstate ions and heavy metal ions. |

| Adsorption | The binding of heavy metal ions to surfaces modified by the adsorption of tungstate ions. |

Corrosion Inhibition Studies

A significant area of application for this compound is in the prevention of corrosion, particularly for metals in aqueous environments. It is considered a "green" or environmentally friendly corrosion inhibitor due to its low toxicity. researchgate.net

Hydrogen Evolution Inhibition in Metal-Water Systems (e.g., Aluminum Dust Removal)

Sodium tungstate has proven effective in inhibiting the reaction between aluminum dust and water, a process that generates hazardous hydrogen gas in wet dust removal systems. mdpi.comresearchgate.net Studies have shown that a protective layer containing tungsten forms on the surface of the aluminum particles, preventing their contact with water and thus suppressing hydrogen evolution. mdpi.com Research indicates that as the concentration of the sodium tungstate solution increases, the rate of hydrogen evolution decreases significantly. researchgate.net An optimal concentration has been identified to nearly eliminate hydrogen production, making it a crucial safety measure in industries handling aluminum powder. researchgate.netmdpi.com

Table 2: Effect of Sodium Tungstate Concentration on Hydrogen Evolution Inhibition

| Sodium Tungstate Concentration (g/L) | Hydrogen Evolution (α value) | Inhibition Effect |

| 0 (Control) | High | No inhibition |

| 0.5 | ≤ 0.35 | Partial inhibition researchgate.net |

| ≥ 100 | Approached 0 | Significant inhibition researchgate.netresearchgate.net |

| > 100 | No significant change | Optimal inhibition reached mdpi.comresearchgate.net |

Adsorption Theory of Corrosion Inhibitors on Metal Surfaces

The corrosion inhibition mechanism of sodium tungstate is often explained by adsorption theory. chinatungsten.com This theory posits that the inhibitor molecules, in this case, tungstate ions (WO₄²⁻), adsorb onto the metal surface. researchgate.net This adsorbed layer acts as a physical barrier, limiting the free flow of electrons and reducing the chemical activity of the metal. researchgate.net This process restricts the anodic (metal dissolution) and/or cathodic (e.g., oxygen reduction) reactions that constitute corrosion.

The adsorption can be influenced by the presence of dissolved oxygen. researchgate.net The tungstate ions are believed to help in the formation and repair of a passive oxide film on the metal surface, further enhancing corrosion resistance. chinatungsten.com Studies on mild steel have shown that the adsorption of sodium tungstate follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.net This adsorption is a spontaneous process that effectively protects the metal from corrosive media. researchgate.net The formation of a hydrated oxide film, acting as a passivation layer, is a key aspect of this inhibition mechanism. mdpi.com

Green Chemistry Principles in Synthesis and Application

The synthesis and application of this compound are progressively adopting greener methodologies, focusing on the use of non-toxic solvents and energy-efficient reaction conditions.

Water, being non-toxic and readily available, serves as a primary solvent for many reactions involving sodium tungstate, which is highly soluble in it. researchgate.netwikipedia.org The synthesis of sodium tungstate dihydrate itself can be achieved by reacting tungstic acid with aqueous sodium hydroxide (B78521). researchgate.net In its catalytic applications, sodium tungstate, in conjunction with hydrogen peroxide, facilitates various oxidation reactions under mild conditions in aqueous solutions. researchgate.net This system is effective for processes like the epoxidation of alkenes and the oxidation of alcohols to aldehydes or ketones. researchgate.netwikipedia.org

Ethanol (B145695) is another solvent considered to be environmentally friendly that is utilized in reactions catalyzed by sodium tungstate. sphinxsai.com For instance, the synthesis of 2, 4, 5-triaryl-substituted imidazoles, a class of biologically significant heterocyclic compounds, can be efficiently catalyzed by sodium tungstate dihydrate in ethanol under reflux conditions. sphinxsai.com This method is valued for its clean reaction profile, short reaction times, and the use of a less harmful solvent compared to many traditional organic solvents. sphinxsai.com

Beyond solvent choice, alternative energy sources and reaction conditions contribute to greener processes. Hydrothermal synthesis represents a facile, one-step green method for producing tungstate compounds. icm.edu.pl This technique involves a chemical reaction in a closed system using water at elevated temperature and pressure. icm.edu.pl Additionally, methods such as microwave-assisted electrosynthesis have been proposed as a relatively safe and effective way to produce tungstates, avoiding the need for high temperatures. stackexchange.com For the anhydrous form, simple dehydration of the dihydrate at elevated temperatures (100–200 °C) is a common and straightforward approach. stackexchange.com

Table 1: Examples of Green Synthesis and Catalysis with this compound

| Reaction Type | Catalyst/Reagent | Solvent | Reaction Conditions | Key Green Aspect | Source(s) |

| Oxidation of Alcohols | Sodium Tungstate Dihydrate / H₂O₂ | Water | Mild conditions, room temperature | Use of water as a benign solvent; mild reaction conditions. | researchgate.net |

| Epoxidation of Alkenes | Sodium Tungstate Dihydrate / H₂O₂ | Water | Mild conditions | Avoidance of hazardous organic solvents. | researchgate.netwikipedia.org |

| Synthesis of Triaryl Imidazoles | Sodium Tungstate Dihydrate | Ethanol | Reflux | Use of ethanol, an environmentally benign solvent. | sphinxsai.com |

| Synthesis of Silver Tungstate | Sodium Tungstate / Silver Nitrate | Water | Hydrothermal | Facile, one-step green assembly process. | icm.edu.pl |

This compound is utilized in several applications that contribute to environmental protection and sustainability by replacing more hazardous materials or by directly treating pollutants.

One significant application is in water treatment. Sodium tungstate can be used to remove harmful contaminants from water sources. It is effective in precipitating and removing pollutants such as nitrates, phosphates, and various heavy metal ions. muscatchemical.comvizagchemical.com By forming stable, insoluble complexes with these substances, it facilitates their removal and contributes to water purification and pollution control efforts. muscatchemical.com

In the petrochemical industry, sodium tungstate serves as a catalyst in desulfurization processes. vizagchemical.com The removal of sulfur compounds from crude oil and petroleum products is crucial for producing cleaner fuels and complying with environmental regulations aimed at reducing sulfur dioxide emissions, a primary contributor to acid rain. vizagchemical.com

Sodium tungstate is also recognized as a "green" corrosion inhibitor, offering a less toxic alternative to traditional inhibitors like chromates, which are facing increasing restrictions due to their environmental and health hazards. researchgate.net Its low toxicity makes it a more environmentally friendly option for protecting metals such as mild steel in various industrial applications. researchgate.net Furthermore, it is used as a component in fire-retardant fabrics, enhancing safety without relying on more hazardous flame-proofing agents. tungsten-powder.com The compound's role as a catalyst in organic synthesis also promotes green chemistry by enabling efficient reactions that can reduce waste and the need for stoichiometric reagents. wikipedia.orgsphinxsai.com

The environmental profile of sodium tungstate has been studied, including its effects on microorganisms. While high concentrations can impact microbial growth, studies have shown that environmental microbial communities may be better equipped to adapt to its presence compared to isolated pure cultures. dtic.mil

Table 2: Applications of this compound with Low Environmental Impact

| Application Area | Function | Environmental Benefit | Source(s) |

| Water Treatment | Precipitating Agent | Removes nitrates, phosphates, and heavy metals from wastewater, improving water quality. | muscatchemical.comvizagchemical.com |

| Petrochemical Industry | Desulfurization Catalyst | Helps produce cleaner fuels by removing sulfur compounds, reducing air pollution. | vizagchemical.com |

| Corrosion Inhibition | Green Inhibitor | Acts as a low-toxicity alternative to hazardous corrosion inhibitors like chromates. | researchgate.net |

| Textiles | Fire Retardant | Used in formulations for fire-proofing fabrics, providing a safer material choice. | tungsten-powder.com |

| Chemical Synthesis | Catalyst | Facilitates efficient chemical reactions, often under mild and environmentally benign conditions. | wikipedia.orgsphinxsai.com |

Biochemical and Biomedical Research Applications

Reagent in Biological Research

As a laboratory reagent, sodium tungstate (B81510) hydrate (B1144303) is utilized in several standard procedures for the analysis and visualization of biological materials.

Protein Precipitation in Biological Materials

Sodium tungstate hydrate is a key component in the preparation of protein-free filtrates from biological samples, a critical step in various analytical methods. When combined with sulfuric acid, it forms tungstic acid, which acts as an effective precipitating agent for proteins. This method, often associated with the Folin-Wu method for glucose determination, is widely used to deproteinize blood and other biological fluids. The principle involves the denaturation and aggregation of proteins by tungstic acid, allowing for their removal by centrifugation or filtration. This process yields a clear supernatant that can be used for the accurate measurement of non-protein constituents.

Staining in Electron Microscopy (Nucleic Acids, Glycoproteins)

In the field of electron microscopy, tungsten-based compounds are valued as effective negative stains. Sodium tungstate has been specifically identified as a useful stain for differentiating and visualizing subcellular structures. Research has shown its utility in the differential staining of nucleoli and chromatin, enabling detailed ultrastructural analysis of the cell nucleus. As a negative stain, it surrounds the specimen, creating a contrast that highlights the morphology of macromolecules like nucleic acids and glycoproteins. The high electron density of tungsten scatters electrons, outlining the less dense biological structures for clear visualization.

Use in Bioluminescence Assays

This compound has found application in the context of bioluminescence assays, which are powerful tools for quantifying specific biological molecules. For instance, it has been used in methodologies involving luciferase-based luminescence assays for the measurement of intracellular ATP nih.govresearchgate.net. Furthermore, its use has been documented in dual-luciferase reporter systems designed to evaluate the transcriptional activity of specific gene promoters nih.gov. While the precise mechanistic role of sodium tungstate within these assays is not always detailed, its inclusion in the methodology of these sensitive detection systems points to its utility in biochemical research researchgate.netnih.gov.

Investigations into Biological System Interactions

Beyond its role as a reagent, this compound is studied for its direct interactions with biological systems, particularly its influence on the hematopoietic and immune systems in experimental animal models.

Modulation of Hematopoiesis in Experimental Models

Research indicates that sodium tungstate can modulate the process of hematopoiesis, the formation of blood cellular components. In studies involving rodent models, administration of the compound has been shown to influence hematopoietic progenitor cells. A notable finding is the significant increase in the absolute numbers of CD3+ T-cell progenitor cells within the bone marrow. In one study, exposure to 2000 mg/L of sodium tungstate dihydrate in drinking water led to an 86% increase in these progenitor cells in mice nih.govtandfonline.comnih.govtandfonline.com. Other research has suggested a potential hematopoietic effect in rats, where sodium tungstate administration mitigated the decrease in hematocrit values following gamma-ray irradiation oup.comnih.gov. However, studies have also reported no significant effects on bone marrow DNA synthesis or general colony-forming capabilities at the concentrations tested nih.govtandfonline.comnih.gov.

Effects on Immune Cell Populations (e.g., Spleen, Bone Marrow) in Experimental Models

This compound has been observed to exert distinct effects on immune cell populations in both the spleen and bone marrow of experimental models. Studies in female mice exposed to the compound in their drinking water for 28 days revealed significant alterations in cell-mediated immunity nih.govtandfonline.comtandfonline.com. Specifically, exposure led to a decrease in T-cell proliferation and a reduction in the activity of cytotoxic T-lymphocytes nih.govtandfonline.comtandfonline.com. In contrast, the same study noted an increase in T-cell progenitors in the bone marrow at the highest concentration, while effects on B-lymphocytes and other progenitor cells were not significant nih.govtandfonline.comnih.govtandfonline.com. Further research has demonstrated that exposure can lead to a reduction in the quantities of activated cytotoxic and helper T-cells in the spleen following an immune challenge researchgate.net.

The table below summarizes key findings from an immunotoxicity study in mice.

| Parameter | Organ/Tissue | Exposure Level (in drinking water) | Observed Effect |

| T-Cell Proliferation (vs. allogeneic leukocytes) | Spleen | 1000 mg/L | 32% decrease nih.govtandfonline.comtandfonline.com |

| T-Cell Proliferation (vs. anti-CD3) | Spleen | 1000 mg/L | 21% decrease nih.govtandfonline.comtandfonline.com |

| Activated Cytotoxic T-Cells (CD3+CD8+CD71+) | Spleen | 200 mg/kg/day | Significant reduction researchgate.net |

| Activated Helper T-Cells (CD3+CD4+CD71+) | Spleen | 200 mg/kg/day | Significant reduction researchgate.net |

| CD3+ T-Cell Progenitor Cells (absolute number) | Bone Marrow | 2000 mg/L | 86% increase nih.govtandfonline.comnih.govtandfonline.com |

| B-Lymphocyte and other Progenitor Cells | Bone Marrow | 2000 mg/L | Not significantly altered nih.govtandfonline.comnih.govtandfonline.com |

Alterations in Humoral-Mediated, Cell-Mediated, and Innate Immunity Responses in Experimental Models

Research using experimental models has demonstrated that sodium tungstate dihydrate can modulate immune responses, with a more pronounced effect on cell-mediated immunity. In a 28-day study, female B6C3F1/N mice administered sodium tungstate dihydrate in their drinking water exhibited notable changes in their immune parameters. nih.govtandfonline.com

Effects on cell-mediated immunity were significant at a concentration of 1000 mg/L. nih.gov Specifically, T-cell proliferative responses to allogeneic leukocytes and anti-CD3 were diminished by 32% and 21%, respectively. nih.govtandfonline.com Furthermore, cytotoxic T-lymphocyte activity was observed to be decreased across all effector-to-target cell ratios examined. nih.gov Conversely, at a higher concentration of 2000 mg/L, the absolute numbers of CD3+ T-cell progenitor cells in the bone marrow increased by 86%. nih.govtandfonline.com

In contrast, the effects on humoral-mediated and innate immunity were found to be limited. nih.gov There were no significant alterations in B-lymphocyte progenitor cells, bone marrow DNA synthesis, or colony-forming capabilities. nih.govtandfonline.com These findings suggest that exposure to sodium tungstate dihydrate may selectively impact cell-mediated immune functions. nih.gov

Table 1: Effects of Sodium Tungstate Dihydrate on Cell-Mediated Immunity in B6C3F1/N Mice

| Parameter | Concentration (mg/L) | Observed Effect | Percentage Change |

|---|---|---|---|

| T-cell proliferation (vs. allogeneic leukocytes) | 1000 | Decrease | -32% |

| T-cell proliferation (vs. anti-CD3) | 1000 | Decrease | -21% |

| Cytotoxic T-lymphocyte activity | 1000 | Decrease | Not specified |

| CD3+ T-cell progenitors (bone marrow) | 2000 | Increase | +86% |

Studies on Cytokine Production Dysregulation in Isolated Cell Lines

In vitro studies have revealed that sodium tungstate can alter the production of key cytokines in isolated human peripheral blood lymphocytes (PBLs). When PBLs were stimulated with agents like CD3/CD28, Concanavalin A, or lipopolysaccharide (LPS), the addition of sodium tungstate resulted in significant reductions in the secretion of several cytokines. nih.govtandfonline.com

The production of Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-alpha), and Interleukin-6 (IL-6) was notably decreased in these stimulated lymphocytes treated with tungstate. nih.govtandfonline.com This suggests that sodium tungstate has the potential to modulate inflammatory responses by downregulating the production of both pro-inflammatory and anti-inflammatory cytokines. researchgate.net These findings point towards an immunomodulatory role for the compound, which warrants further investigation. nih.govtandfonline.com

Research on Cell Cycle and Apoptosis in Isolated Cell Lines

Sodium tungstate has been shown to influence fundamental cellular processes such as the cell cycle and apoptosis in isolated cell lines. In vitro experiments on human peripheral blood lymphocytes (PBLs) demonstrated that exposure to sodium tungstate leads to a dose- and time-dependent increase in early apoptosis. nih.govtandfonline.com This effect was more pronounced when the PBLs were simultaneously responding to mitogenic stimuli. tandfonline.com

Furthermore, sodium tungstate affects cell cycle progression. In PBLs stimulated with Concanavalin A, treatment with 1 mM tungstate for 72 hours reduced the number of cells in the S and G2/M phases of the cell cycle. nih.gov Reductions in the number of cells entering the cell cycle were also noted. nih.govtandfonline.com Similar alterations in the G0/G1, S, and G2/M phases were observed in long-term cultures of THP-1 acute leukemic monocytes treated with sodium tungstate. nih.gov

Table 2: Effects of Sodium Tungstate on Cell Cycle Phases in Stimulated PBLs

| Cell Cycle Phase | Treatment Condition | Observed Effect |

|---|---|---|

| S Phase | 1 mM Tungstate + ConA (72h) | Reduction in cell number |

| G2/M Phase | 1 mM Tungstate + ConA (72h) | Reduction in cell number |

Mechanistic Studies on Potential Anticarcinogenic Activities

The potential anticarcinogenic properties of sodium tungstate have been a subject of investigation, though the findings present a complex picture. Some studies have suggested it possesses the ability to inhibit the growth of tumor cells.

However, comprehensive toxicological and carcinogenesis studies provide a more nuanced view. A two-year study by the National Toxicology Program investigated the effects of sodium tungstate dihydrate in drinking water on rats and mice. The study found no evidence of carcinogenic activity in male Hsd:Sprague Dawley® SD® rats. In female rats from the same strain, there was equivocal evidence of carcinogenic activity based on an increased incidence of C-cell adenoma or carcinoma of the thyroid gland. Similarly, equivocal evidence was found in male B6C3F1/N mice due to the occurrence of renal tubule adenoma or carcinoma in exposed animals. No evidence of carcinogenic activity was observed in female B6C3F1/N mice.

While not demonstrating clear carcinogenic activity, the exposure to sodium tungstate was associated with increased incidences of nonneoplastic lesions in the kidneys of both male and female rats and mice, the uterus of female rats, the large intestine of both sexes of mice, and the testes of male mice.

Research on Glucose Metabolism Regulation in Experimental Systems

Sodium tungstate has been extensively studied for its potent effects on glucose metabolism, demonstrating significant anti-diabetic properties in various experimental models. nih.govchemicalbook.com It effectively normalizes blood glucose levels without causing hypoglycemia. nih.gov

The mechanisms underlying these effects are multifaceted. A primary site of action is the liver, where sodium tungstate restores normal glucose metabolism. nih.govchemicalbook.com It inhibits hepatic gluconeogenesis by down-regulating the expression of key rate-limiting enzymes, including: nih.gov

Phosphoenolpyruvate carboxykinase (PEPCK)

Fructose 1,6-bisphosphatase (FBPase)

Glucose 6-phosphatase (G6Pase)

In addition to inhibiting glucose production, sodium tungstate also stimulates hepatic glycogen synthesis, mimicking one of the key physiological actions of insulin (B600854). chemicalbook.com This action appears to be mediated through the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, bypassing the conventional insulin receptor pathway. nih.gov

In the small intestine of diabetic rats, sodium tungstate has been shown to normalize the activity of sucrase and the Na+/D-glucose cotransporter (SGLT1), which can reduce glucose absorption. nih.gov

Investigations into Antimicrobial Activities

The antimicrobial properties of tungsten-containing compounds have been explored, although research specifically on this compound is more limited. One niche application in experimental biology involves adding sodium tungstate to the drinking water of mice, which has been found to inhibit the growth of Enterobacteriaceae, a family of opportunistic pathogens, within the gut. wikipedia.org

It is also known that tungstate can act as a competitive inhibitor of molybdenum. wikipedia.org Some bacteria utilize a molybdenum cofactor in their respiratory chain; in such microbes, tungstate can substitute for molybdenum and consequently inhibit energy generation through aerobic respiration. wikipedia.org While compounds like silver tungstate have demonstrated antimicrobial activity against various microorganisms, including E. coli and S. aureus, these properties are not directly attributed to the sodium salt form. nih.gov

Analytical Chemistry Methodologies and Reagent Applications